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molecular formula C9H10ClNO2 B026281 3-Amino-3-(4-chlorophenyl)propanoic acid CAS No. 19947-39-8

3-Amino-3-(4-chlorophenyl)propanoic acid

Cat. No. B026281
M. Wt: 199.63 g/mol
InChI Key: BXGDBHAMTMMNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041667B1

Procedure details

Malonic acid (7.29 g, 70.0 mmol), 4-chlorobenzaldehye (9.84 g, 70.0 mmol) and ammonium acetate (10.9 g, 140 mmol) were heated in ethanol (15 ml) at 55° C. for 15 hours. Upon cooling the solvent was removed under reduced pressure and the residue was suspended in water and basified to pH 8 using saturated sodium carbonate solution. The aqueous was extracted with dichloromethane (3×) and the combined organic extracts were washed with brine, dried (MgSO4), filtered and evaporated under reduced pressure to afford the title compound as a cream solid, 3.48 g.
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[Cl:8][C:9]1[CH:16]=[CH:15][C:12](C=O)=[CH:11][CH:10]=1.C([O-])(=O)C.[NH4+:21]>C(O)C>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH:1]([CH2:2][C:3]([OH:5])=[O:4])[NH2:21])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.29 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
9.84 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
10.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with dichloromethane (3×)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(N)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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